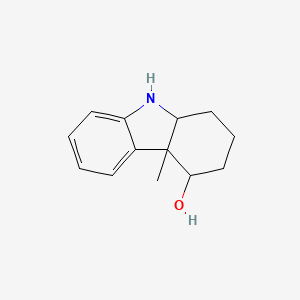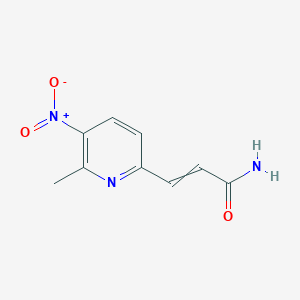![molecular formula C12H9F3N2O B14380959 5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide CAS No. 88649-34-7](/img/structure/B14380959.png)
5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide is a heterocyclic compound featuring a furan ring substituted with a trifluoromethylphenyl group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide typically involves the Knoevenagel condensation of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with compounds containing active methyl or methylene groups . Common reagents used in these reactions include methyl 2-cyanoacetate, malononitrile, and 2-furylacetonitrile . The reactions can be carried out under classical conditions or using microwave irradiation to enhance reaction rates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide undergoes various types of chemical reactions, including:
Condensation Reactions: The compound can participate in Knoevenagel condensations with active methylene compounds.
Cyclization Reactions: It can undergo cyclization to form heterocyclic structures.
Substitution Reactions: The trifluoromethyl group can be involved in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, potassium acetate, and piperidine as basic catalysts . Microwave irradiation can be used to accelerate the reactions .
Major Products Formed
Major products formed from these reactions include various substituted furan derivatives and heterocyclic compounds such as furo[3,2-b]pyrrole and furo[3,2-c]pyridine derivatives .
Scientific Research Applications
5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Materials Science: Its properties can be exploited in the development of new materials with desired electronic or optical characteristics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde
- 5-(3-Trifluoromethyl-phenyl)-furan-2-carboxylic acid phenylamide
- 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde
Uniqueness
5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various chemical applications .
Properties
CAS No. |
88649-34-7 |
|---|---|
Molecular Formula |
C12H9F3N2O |
Molecular Weight |
254.21 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]furan-2-carboximidamide |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-6H,(H3,16,17) |
InChI Key |
FONVKWFMTBKFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380881.png)
![4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14380893.png)
![Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate](/img/structure/B14380895.png)

![4-[4-(Methanesulfonyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14380898.png)


![N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide](/img/structure/B14380915.png)
silane](/img/structure/B14380923.png)

![4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid](/img/structure/B14380925.png)
![4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14380930.png)
![1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14380932.png)
![1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14380935.png)
